4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound characterized by its unique structure, which includes pyridine, thiophene, and triazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step reactions. One common approach includes the condensation of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by further reactions involving NaOH and hydrochloric acid to form intermediate compounds. The final product is obtained through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple heterocyclic rings suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Known for its biological activity and structural similarity.
Di(thiophen-2-yl) substituted pyrene-pyridine: Used as a fluorescent sensor for metal ions.
Uniqueness
4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is unique due to its combination of pyridine, thiophene, and triazatricyclo moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H9F3N4OS2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-pyridin-4-yl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H9F3N4OS2/c20-19(21,22)12-8-10(11-2-1-7-28-11)13-14-15(29-18(13)24-12)17(27)26-16(25-14)9-3-5-23-6-4-9/h1-8H,(H,25,26,27) |
InChI Key |
IXOGVBLUFGJVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC(=N4)C5=CC=NC=C5)C(F)(F)F |
Origin of Product |
United States |
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